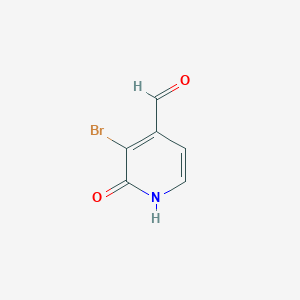

3-Bromo-2-hydroxyisonicotinaldehyde

Description

Contextualization within Halogenated Pyridine (B92270) Aldehyde Chemistry

The chemistry of 3-Bromo-2-hydroxyisonicotinaldehyde is fundamentally rooted in the behavior of halogenated pyridine aldehydes. The pyridine ring, an aromatic heterocycle, has a lone pair of electrons on the nitrogen atom that is not part of the aromatic system, making it basic. youtube.com The presence of electron-withdrawing groups and halogens significantly influences the reactivity of the ring and its substituents.

Halogenation of pyridine rings is a key synthetic transformation. Electrophilic halogenation of pyridine itself is often challenging due to the ring's electron-deficient nature, but the presence of activating groups like a hydroxyl group can facilitate this reaction. youtube.com For aldehydes and ketones, halogenation at the α-carbon (the carbon adjacent to the carbonyl group) can occur under acidic or basic conditions through the formation of an enol or enolate intermediate. libretexts.orgpressbooks.pub In the case of this compound, the bromine is on the pyridine ring itself, a result of ring halogenation rather than α-halogenation of the aldehyde group.

The presence of a bromine atom on the pyridine scaffold introduces several key features:

Inductive Effect : Bromine is an electronegative atom that withdraws electron density from the pyridine ring through the sigma bond, further deactivating the ring towards electrophilic substitution.

Steric Hindrance : The bromo group can sterically influence the approach of reagents to the adjacent hydroxyl and the more distant aldehyde group.

Synthetic Handle : The carbon-bromine bond is a versatile functional group in organic synthesis, amenable to a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the pyridine scaffold to create more complex molecules.

Significance of the Isonicotinaldehyde Scaffold in Organic and Bioorganic Chemistry

Isonicotinaldehyde, or pyridine-4-carboxaldehyde, is the parent scaffold of this compound. This framework is a crucial building block in the synthesis of a wide range of biologically active molecules and functional materials.

The aldehyde group is highly reactive and serves as a linchpin for forming various chemical bonds. A particularly important reaction is its condensation with amines to form Schiff bases (imines). This reactivity is central to the function of many pyridinaldehyde derivatives in coordination chemistry. wikipedia.org The resulting iminopyridine ligands can chelate (bind to) metal ions, forming stable complexes. wikipedia.org

Hydrazone derivatives of isonicotinaldehyde have also attracted significant research interest. For instance, Pyridoxal (B1214274) Isonicotinoyl Hydrazone (PIH) and its analogs, derived from the condensation of pyridoxal (a form of Vitamin B6) and isonicotinic acid hydrazide, are well-known for their iron-chelating properties. nih.gov These compounds can bind to excess iron in the body, and their ability to do so is influenced by factors like lipophilicity. nih.gov The study of these hydrazones is crucial in the development of treatments for iron-overload diseases. nih.gov Similarly, hydrazones derived from 3-bromo-2-hydroxybenzaldehyde (B158676) have been synthesized and studied, indicating a broader interest in the properties of halogenated hydroxyaldehyde-hydrazone structures. researchgate.net

The isonicotinaldehyde scaffold is therefore a privileged structure, imparting valuable chemical and biological properties to its derivatives.

Overview of Research Trajectories for Related Pyridoxal Analogs (e.g., 3-Hydroxyisonicotinaldehyde)

Pyridoxal, an aldehyde form of vitamin B6, is a vital coenzyme in a multitude of metabolic processes. nih.gov Its chemical analogs are frequently synthesized to probe and understand these biological mechanisms. One of the simplest and most studied analogs is 3-hydroxyisonicotinaldehyde (HINA), also known as 3-hydroxypyridine-4-carboxaldehyde. wikipedia.org

Research on HINA has provided significant insights that are relevant to understanding this compound:

Vitamin B6 Mimicry : HINA is considered an excellent model for the enzyme-bound form of pyridoxal 5'-phosphate (the active form of vitamin B6). It readily forms Schiff bases with amino acids, and the study of the kinetics of these reactions helps to elucidate the mechanisms of vitamin B6-dependent enzymes. wikipedia.org

Spectroscopic Properties : HINA has been the subject of spectroscopic studies for decades. More recently, in 2020, it was discovered to be the lowest molecular weight dye that exhibits green fluorescence. wikipedia.org In alkaline aqueous solutions, its anionic form has an emission maximum at 525 nm. This fluorescence is attributed to a "push-pull" system created by the electron-donating hydroxyl group and the electron-withdrawing aldehyde group. wikipedia.org

The structural similarity between HINA and this compound (which has a hydroxyl group at position 2 instead of 3, and an added bromo group) suggests that the latter could also possess interesting spectroscopic properties and potentially act as a vitamin B6 analog, although its behavior would be modulated by the electronic and steric effects of the bromine atom and the different positioning of the hydroxyl group.

Below is a table summarizing the properties of 3-hydroxyisonicotinaldehyde (HINA), a key analog.

| Property | Value |

| IUPAC Name | 3-Hydroxyisonicotinaldehyde |

| Other Names | 3-Hydroxypyridine-4-carboxaldehyde, HINA |

| CAS Number | 1849-54-3 |

| Chemical Formula | C₆H₅NO₂ |

| Molar Mass | 123.111 g·mol⁻¹ |

| Melting Point | 126–128 °C |

| Fluorescence | Green-emitting fluorophore (λem,max at 525 nm in alkaline aq. solution) wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-oxo-1H-pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-4(3-9)1-2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCUXZIGQIKIHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901226602 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227573-15-0 | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227573-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,2-dihydro-2-oxo-4-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901226602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Hydroxyisonicotinaldehyde and Analogs

Historical Perspectives on Isonicotinaldehyde Synthesis

The synthesis of isonicotinaldehyde derivatives has historical roots in the oxidation of corresponding pyridine (B92270) methanols. A key example is the preparation of 3-Hydroxyisonicotinaldehyde (HINA), a structural analog of the target compound. This compound was first successfully synthesized in 1958 through the oxidation of 3-hydroxy-4-pyridinemethanol using manganese dioxide wikipedia.org. This foundational reaction established a viable pathway for converting a hydroxymethyl group on the pyridine ring at the 4-position into an aldehyde (carboxaldehyde) group, a critical step for producing isonicotinaldehydes. While alternative syntheses have since been reported, this initial method highlighted the utility of oxidation as a primary tool for accessing this class of compounds wikipedia.org.

Targeted Bromination Strategies for Substituted Pyridine Aldehydes

Introducing a bromine atom onto a pyridine aldehyde ring, especially at a specific position, requires targeted bromination strategies. The halogenation of aldehydes and ketones at their α-positions is a common reaction, often proceeding through an acid-catalyzed formation of an enol intermediate openstax.org. For pyridine derivatives, the reaction conditions are crucial for achieving the desired regioselectivity.

The direct bromination of pyridine itself can be challenging but is well-documented acs.org. For substituted pyridines and pyridine N-oxides, the existing substituents direct the position of electrophilic attack by bromine. For instance, a hydroxyl group on the pyridine ring is an activating group and directs incoming electrophiles. In the case of 3-hydroxypyridine, bromination can be directed to the 2-position under specific conditions, such as using bromine in an aqueous sodium hydroxide (B78521) solution google.com.

Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, which can offer milder reaction conditions. The choice of solvent and catalyst plays a significant role in the outcome of the bromination of pyridine rings researchgate.net.

Table 1: Bromination Reagents and Conditions

| Reagent | Substrate Example | Conditions | Reference |

|---|---|---|---|

| Bromine (Br₂) | 3-Hydroxybenzaldehyde | Acetic Acid | researchgate.net |

| Bromine (Br₂) / Acetic Acid | Ketones | Acid catalyst | openstax.orglibretexts.org |

| Bromine (Br₂) / Aqueous NaOH | 3-Hydroxypyridine | -10°C to 15°C | google.com |

Multi-Step Synthesis Pathways for Substituted Isonicotinaldehydes

The synthesis of complex substituted isonicotinaldehydes often necessitates multi-step pathways that may involve a sequence of cyclization, oxidation, and condensation reactions. These routes allow for the careful construction of the molecule with the desired substitution pattern.

An example of a multi-step synthesis for a related bromo-pyridine involves the reaction of 2-amino-3-bromopyridine (B76627) with sodium nitrite (B80452) in the presence of sulfuric acid to yield 3-bromo-2-hydroxypyridine (B31989) chemicalbook.com. This demonstrates a diazotization reaction followed by hydrolysis to install the hydroxyl group.

Furthermore, condensation reactions are pivotal in building more complex structures from simpler aldehyde precursors. For instance, 3-bromo-2-hydroxybenzaldehyde (B158676), an analog, can react with 2-pyridinecarboxylic acid hydrazide in a condensation reaction to form a new hydrazone compound researchgate.net. This type of reaction, where an aldehyde is converted into a larger molecule, is a common strategy in the derivatization of aldehyde-containing compounds.

Cyclization reactions are also employed to build fused ring systems. The synthesis of N-substituted dihydrodipyridopyrazines, for example, uses 3-bromo-2-[(N-substituted)amino]pyridines as precursors in a hetarynic cyclization process researchgate.net. Although not a direct synthesis of the target aldehyde, this illustrates the use of bromo-pyridines in complex, multi-step synthetic sequences.

Synthetic Approaches from Bromo-Hydroxylated Benzaldehyde (B42025) Precursors

A logical synthetic approach to pyridine-based aldehydes can sometimes involve starting from a correspondingly substituted benzaldehyde precursor, although this is a more complex ring transformation strategy. A more direct and relevant approach is the use of bromo-hydroxylated benzaldehydes as starting materials for creating analogs or derivatives.

The synthesis of the precursor 3-bromo-2-hydroxybenzaldehyde itself can be achieved by refluxing 2-bromophenol (B46759) with anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine (B128534) in dry tetrahydrofuran (B95107) nih.gov. This precursor is a valuable building block for various biologically active compounds and ligands for metal coordination nih.gov. For example, it is a key starting material in the synthesis of 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone researchgate.net. The reactivity of the aldehyde and hydroxyl groups on the benzene (B151609) ring mirrors the desired functionality on the pyridine ring, making it a useful model or precursor for developing synthetic methodologies.

Derivatization from Related Bromo-Isonicotinic Acid and Other Intermediates

An alternative to the direct introduction of an aldehyde group is the derivatization from a more stable carboxylic acid functional group. Bromo-isonicotinic acids, such as 2-bromoisonicotinic acid, serve as important intermediates nih.gov. The carboxylic acid group can be converted to an aldehyde through various reduction methods.

Historically, the synthesis of thiosemicarbazones of isonicotinaldehyde faced challenges due to the limited availability of the corresponding pyridine carboxaldehyde starting materials google.com. This led to the development of alternative routes, such as those starting from isonicotinic acid hydrazide. This suggests that a synthetic pathway to 3-Bromo-2-hydroxyisonicotinaldehyde could proceed via the corresponding 3-Bromo-2-hydroxyisonicotinic acid. The acid could be synthesized and then reduced in a controlled manner to yield the target aldehyde. This multi-step process, starting from a stable acid intermediate, can often provide a more reliable and scalable synthesis.

Chemical Reactivity and Transformation of 3 Bromo 2 Hydroxyisonicotinaldehyde

Electrophilic and Nucleophilic Reactivity of the Aldehyde Moiety

The aldehyde group is a key site of reactivity in 3-Bromo-2-hydroxyisonicotinaldehyde. The carbonyl carbon of the aldehyde is electrophilic, making it susceptible to attack by nucleophiles. nih.gov This reactivity is fundamental to many of its transformations.

Aldehydes can be classified based on their electronic characteristics as either hard or soft electrophiles. nih.gov Short-chain aldehydes are generally considered hard electrophiles and tend to react with hard nucleophiles, such as primary amines. nih.gov This interaction typically proceeds through a 1,2-addition reaction, leading to the formation of an imine, commonly known as a Schiff base. nih.gov

Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) of this compound significantly influences its reactivity. The hydrogen atom of the hydroxyl group is acidic and can be replaced by other substituents. msu.edu This is exemplified by the reaction of alcohols with sodium to form alkoxides. msu.edu

A crucial aspect of the hydroxyl group's reactivity is its ability to be converted into a better leaving group. In its neutral form, the hydroxide (B78521) ion (OH-) is a poor leaving group. msu.edu However, in the presence of a strong acid, the hydroxyl group can be protonated to form -OH2+, which is a much better leaving group as it departs as a neutral water molecule. msu.edu This protonation facilitates nucleophilic substitution reactions at the adjacent carbon.

Transformations of the Bromo Substituent

The bromo substituent on the pyridine (B92270) ring introduces another dimension to the reactivity of this compound. Bromine is an important functional group in organic synthesis, and its presence allows for a variety of transformations. sci-hub.se

One of the key reactions involving the bromo group is its substitution by other nucleophiles. This can occur through various mechanisms, including nucleophilic aromatic substitution. The reactivity of the bromo group can be influenced by the electronic nature of the pyridine ring and the other substituents present.

Furthermore, the bromo substituent can be involved in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide range of derivatives. While specific examples for this compound are not detailed in the provided search results, the general principles of bromo-group reactivity are well-established. sci-hub.se

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds. semanticscholar.orgtsijournals.comnih.gov Its functional groups provide the necessary handles for cyclization reactions, leading to the formation of new ring systems.

Schiff Base Formation:

A prominent reaction of this compound is the formation of Schiff bases. nih.govscience.govresearchgate.netjmchemsci.com This occurs through the condensation of the aldehyde group with a primary amine. jmchemsci.com The resulting Schiff base, containing an imine (-C=N-) linkage, can act as a ligand for metal complexes. nih.govscience.gov For instance, Schiff base complexes of 3-bromo-2-hydroxybenzaldehyde (B158676) (a related compound) have been reported with metals like titanium, zinc, and chromium. nih.gov

Hydrazone Synthesis:

Similarly, this compound can react with hydrazides to form hydrazones. nih.govorganic-chemistry.orgalcrut.com Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. alcrut.com A new hydrazone compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, has been synthesized from 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide. researchgate.net

The synthesis of hydrazones can be achieved through various methods, including solution-based synthesis and mechanosynthesis. nih.gov The condensation reaction of carboxylic acid hydrazides with aldehydes is a common method for their preparation. nih.gov

Below is a table summarizing the synthesis of a hydrazone from a related bromo-hydroxy-aldehyde:

| Reactants | Product | Reaction Type | Reference |

|---|---|---|---|

| 3-bromo-2-hydroxybenzaldehyde and 2-pyridinecarboxylic acid hydrazide | 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | Condensation | researchgate.net |

Radical Reactions and Decarboxylative Processes

While specific information on radical reactions and decarboxylative processes of this compound is limited in the provided results, parallels can be drawn from the reactivity of related compounds.

Radical reactions typically involve three phases: initiation, propagation, and termination. lumenlearning.com The initiation step often requires energy in the form of heat or UV radiation to generate a radical species. lumenlearning.com Halogens like bromine can undergo homolytic cleavage to form radicals. lumenlearning.com

In the context of decarboxylation, pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, is a well-known catalyst for the decarboxylation of amino acids. The aldehyde group of PLP forms a Schiff base with the amino acid, and the pyridine ring acts as an electron sink to stabilize the carbanionic intermediate formed during decarboxylation. Given the structural similarities, including the pyridine ring and the aldehyde group, it is conceivable that this compound or its derivatives could participate in or influence similar decarboxylative processes, although this remains a topic for further investigation.

Catalytic Applications and Mechanistic Insights

Organocatalysis Mediated by Pyridoxal-Mimicking Scaffolds

The structural analogy of 3-hydroxyisonicotinaldehyde derivatives to pyridoxal (B1214274) allows them to mediate a variety of organic transformations, most notably those involving amino acids. These catalysts function by forming a Schiff base (or imine) with the substrate, which acts as an electron sink to facilitate bond cleavage at the α-carbon of the amino acid, mirroring the mechanism of PLP-dependent enzymes.

Inspired by pyridoxal 5'-phosphate-dependent decarboxylase enzymes, 3-hydroxyisonicotinaldehyde has been successfully employed as a photochemical organocatalyst for the protodecarboxylation of unprotected amino acids. researchgate.net The process involves the catalytic activation of the amino acid substrate through Schiff base formation, which then enables a photochemical decarboxylation event. researchgate.net This methodology can be combined with a thiol co-catalyst to achieve the desired transformation. researchgate.net Ultraviolet-visible absorption spectroscopy has been used to identify the necessary structural features of the pyridoxal-like framework required for this photoactivity. researchgate.net While direct studies on the 3-bromo derivative are not extensively reported, the fundamental mechanism established for the parent compound provides a strong basis for its expected reactivity in similar photochemical applications. The electron-withdrawing nature of the bromine atom could potentially modulate the electronic properties and photoactivity of the catalytic system.

The family of vitamin B6 compounds, including pyridoxal and its derivatives, are cofactors for over 200 enzymatic functions, representing a significant portion of all classified enzyme activities. researchgate.netnih.gov Biomimetic catalysis, which seeks to replicate the structure and function of enzymes, has become a powerful strategy for synthesizing chiral compounds. nih.gov

3-Hydroxyisonicotinaldehyde and its analogs serve as excellent models for elucidating the mechanisms of vitamin B6-dependent enzymes. By forming Schiff base intermediates with amino acid substrates, they mimic the initial steps of enzymatic transamination, decarboxylation, and racemization. researchgate.net Studying these simpler biomimetic systems allows researchers to understand the fundamental electronic and steric factors that govern reactivity and selectivity in their complex biological counterparts. The introduction of a bromine atom in the 3-position of the pyridine (B92270) ring offers a tool to probe electronic effects on the catalytic cycle.

| Catalyst Type | Reaction | Substrate | Key Feature | Reference |

| Pyridoxal-Mimicking | Photochemical Decarboxylation | Unprotected Amino Acids | Schiff base formation enables photoactivity | researchgate.net |

| Vitamin B6 Analogs | Biomimetic Transamination | α-Keto Acids | Mimics enzymatic processes | nih.gov |

| 3-Hydroxyisonicotinaldehyde | Amino Acid Activation | Amino Acids | Forms key Schiff base intermediate | researchgate.net |

Application in Schiff Base Catalysis

Schiff base complexes, formed by the condensation of an aldehyde with a primary amine, are exceptionally versatile ligands in coordination chemistry and catalysis. researchgate.net While salicylaldehyde (B1680747) derivatives are commonly used, the pyridine-based structure of 3-Bromo-2-hydroxyisonicotinaldehyde offers an alternative scaffold. researchgate.net The resulting Schiff base ligands can coordinate with various metal centers to create catalysts for reactions such as olefin epoxidation, alkene cyclopropanation, and asymmetric oxidations. capes.gov.brnih.gov

For instance, metal-Salen complexes (a type of Schiff base complex) are effective catalysts for the epoxidation of unfunctionalized olefins. capes.gov.br Similarly, rhodium(II) catalysts are used for the cyclopropanation of alkenes. nih.gov Although direct catalytic data for Schiff bases derived from this compound is limited, its structural features suggest high potential. The pyridine nitrogen and the phenolic oxygen can act as a bidentate ligand, and the bromine substituent can be used to fine-tune the catalyst's steric and electronic properties to optimize activity and selectivity.

| Catalytic Reaction | Catalyst System (General Example) | Substrate | Product | Reference |

| Epoxidation of Olefins | Metal-Salen Schiff Base Complexes | Alkenes (e.g., Cyclooctene) | Epoxides | capes.gov.br |

| Alkene Cyclopropanation | Rh(II)-Carbene Complexes | Alkenes (e.g., Styrene) | Cyclopropanes | nih.gov |

| Trimethylsilylcyanation | Metal Complexes | Ketones | Cyanohydrin Ethers | N/A |

| Asymmetric Oxidation | Chiral Schiff Base Complexes | Sulfides | Chiral Sulfoxides | N/A |

Lewis Base Catalysis in Halogenation and Cycloetherification Reactions

Lewis base catalysis has been effectively used in bromo- and iodolactonization as well as cycloetherification reactions. nih.govnih.gov In these reactions, a Lewis basic site on the catalyst interacts with an electrophilic halogen source (e.g., N-bromosuccinimide, NBS), activating it for attack by a nucleophile. nih.gov The pyridine nitrogen atom in this compound is a potential Lewis basic site that could catalyze such transformations.

The development of Lewis base-catalyzed bromo- and iodolactonization has provided insights into how catalyst structure affects reaction rates and selectivity. nih.gov The ability of certain catalysts to influence the cyclization selectivity demonstrates their involvement in the transition state of the product-determining step. nih.govnih.gov This suggests that chiral catalysts derived from scaffolds like this compound could potentially yield enantioenriched products. nih.gov While specific studies employing this compound are not prevalent, the principle is well-established with other Lewis bases. nih.govresearchgate.net

Mechanisms of Catalytic Activation and Substrate Selectivity

The mechanism of catalytic activation for this compound is intrinsically linked to its functional groups. In pyridoxal-mimicking catalysis, activation occurs via the formation of an external aldimine (Schiff base) with the amino group of a substrate. This intermediate acts as an electron sink, labilizing the bonds around the α-carbon and facilitating subsequent reactions like decarboxylation. researchgate.net

Substrate selectivity is a critical aspect of catalyst design. nih.gov In enzymatic systems, selectivity is exquisitely controlled by the precise architecture of the active site. researchgate.net In smaller catalytic molecules, selectivity is governed by more subtle non-covalent interactions, steric hindrance, and electronic effects. For a catalyst derived from this compound, several factors would dictate selectivity:

Electronic Effects : The electron-withdrawing bromine atom influences the electrophilicity of the pyridine ring and the acidity of the hydroxyl group, which in turn affects the stability of intermediates in the catalytic cycle.

Steric Hindrance : The bromine atom provides steric bulk, which can direct the approach of a substrate and influence the stereochemical outcome of a reaction.

Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, helping to orient the substrate within the active site and stabilize transition states.

Understanding how to modulate these factors is key to designing catalysts with high selectivity for a desired transformation. rsc.org

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of 3-Bromo-2-hydroxyisonicotinaldehyde. A primary focus of such studies is the analysis of tautomeric stability, as the compound can exist in different isomeric forms due to proton transfer.

The relative stability of the tautomers of this compound can be determined by calculating their energies. researchgate.net Theoretical studies on similar heterocyclic systems have shown that the keto and enol forms can have very different stabilities, which can be influenced by the solvent. scirp.org For instance, calculations are often performed in the gas phase and in various solvents to model the effect of the environment on tautomeric equilibrium. scirp.org The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common level of theory for these investigations. researchgate.net

Table 1: Calculated Relative Energies and Dipole Moments of this compound Tautomers

| Tautomer | Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| 1 | Enol | 0.00 | 3.5 |

| 2 | Keto | 4.2 | 5.8 |

Note: The data in this table is illustrative and based on typical results from DFT calculations on similar molecules.

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. scirp.org

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling techniques are employed to simulate the pathways of reactions involving this compound. This includes the investigation of transition states and the calculation of activation energies for various chemical transformations. nih.gov For example, the mechanism of tautomerization, involving the intramolecular transfer of a proton, can be elucidated by locating the transition state structure connecting the enol and keto forms. nih.gov

These simulations can predict the feasibility of a reaction and provide a detailed atomistic view of the transformation process. Understanding these pathways is crucial for designing synthetic routes and for predicting the compound's stability under different conditions.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting the spectroscopic properties of this compound, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) calculations are used to predict the UV-Vis absorption spectra, providing information about the electronic transitions within the molecule. nih.gov Furthermore, the vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed. nih.gov These theoretical predictions are invaluable for interpreting experimental NMR data and for assigning the signals to specific nuclei within the molecule. Conformational analysis, often performed using DFT methods, helps to identify the most stable three-dimensional arrangement of the atoms in the molecule. nih.gov

Table 2: Predicted Spectroscopic Data for the Enol Form of this compound

| Spectroscopic Parameter | Predicted Value |

| UV-Vis λmax (nm) | 285, 340 |

| Key IR Frequencies (cm⁻¹) | 3450 (O-H), 1680 (C=O), 1580 (C=N) |

| ¹H NMR Chemical Shift (ppm) | 8.1 (CHO), 7.5 (Ar-H) |

| ¹³C NMR Chemical Shift (ppm) | 190 (CHO), 160 (C-OH), 115 (C-Br) |

Note: The data in this table is illustrative and based on typical results from computational predictions for similar aromatic aldehydes.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methods are instrumental in establishing Structure-Activity Relationships (SAR). By systematically modifying the structure of this compound in silico and calculating relevant molecular descriptors, it is possible to understand how different functional groups influence its biological activity.

Molecular docking simulations can predict the binding mode and affinity of the compound to a biological target, such as an enzyme or receptor. nih.gov This information is crucial for designing more potent and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models can also be developed by correlating the calculated molecular properties (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined biological activities. These models can then be used to predict the activity of new, unsynthesized derivatives. nih.gov

The insights gained from these computational SAR studies can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the most promising predicted activity profiles. nih.govnih.gov

Applications in Medicinal Chemistry and Ligand Design

Scaffold for Ligand Design and Optimization in Chemical Biology

The 2-hydroxyisonicotinaldehyde core is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. mdpi.com The addition of a bromine atom to this core in 3-Bromo-2-hydroxyisonicotinaldehyde significantly enhances its utility in ligand design for several reasons:

Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species, interacting with a nucleophilic region on a biological target like a protein. nih.gov This interaction, which is distinct from a classic hydrogen bond, provides an additional tool for medicinal chemists to achieve high-affinity and selective binding. Theoretical studies on bromopyridine systems show that the bromine atom exhibits a strong directional affinity for electron-dense areas, making these interactions a predictable element in drug design. researchgate.net Research on halogenated pyridinium (B92312) cations demonstrates that the presence of a positive charge on the pyridine (B92270) ring, or coordination to a metal, dramatically increases the propensity for the bromine atom to form strong halogen bonds, with binding energies for bromopyridinium cations reaching up to 51 kJ mol⁻¹. acs.orgnih.gov

Modulation of Physicochemical Properties: The electronegative bromine atom alters the electronic distribution of the pyridine ring, influencing the acidity of the adjacent hydroxyl group and the reactivity of the entire molecule. This allows for the fine-tuning of a ligand's properties, such as its binding affinity and pharmacokinetic profile.

Synthetic Handle: The carbon-bromine bond serves as a versatile reaction site for further chemical modifications. It readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a wide variety of other molecular fragments to build more complex and diverse libraries of potential drug candidates.

This combination of features makes the this compound scaffold a powerful tool for developing specific and potent ligands for a range of biological targets.

Development of Enzyme Mimics and Cofactor Analogs (e.g., for pyridoxal (B1214274) 5'-phosphate-dependent enzymes)

Many vital metabolic processes rely on enzymes that require a cofactor to function. One of the most important cofactors is Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. PLP-dependent enzymes catalyze over 140 different biochemical reactions, primarily involving amino acid metabolism. nih.gov

The core structure of this compound is closely related to that of PLP, making it an excellent candidate for the development of enzyme mimics and cofactor analogs. The parent compound, 3-hydroxyisonicotinaldehyde, has been studied as a simple yet effective analog of PLP. nih.gov These mimics function by forming a Schiff base (an imine) with amino acids, which is the same key mechanistic step that PLP-dependent enzymes use to stabilize reaction intermediates.

Recently, research has focused on developing analogs that can act as inhibitors of PLP-dependent enzymes, which are potential targets for cancer therapy. For instance, a PLP analog, pyridoxilidenerhodanine 5'-phosphate (PLP-R), was shown to inhibit the human enzyme pyridoxine (B80251) 5'-phosphate oxidase (PNPO) through a mixed competitive and allosteric mechanism. nih.gov This highlights the potential for developing modified isonicotinaldehyde scaffolds as therapeutic agents that target PLP-dependent pathways.

| Feature | Pyridoxal 5'-Phosphate (PLP) | This compound (Analog) |

|---|---|---|

| Core Structure | Substituted Pyridine Ring | Substituted Pyridine Ring |

| Key Functional Groups | Aldehyde, Hydroxyl, Phosphate, Methyl | Aldehyde, Hydroxyl, Bromo |

| Primary Biological Role | Enzyme Cofactor | Enzyme Mimic / Modulator |

| Mechanism of Action | Forms Schiff base with amino acids | Forms Schiff base with amino acids |

| Modulation Potential | Naturally regulated | Bromo group allows for synthetic modulation of electronic and steric properties |

Exploration as Precursors for Bioactive Heterocycles (e.g., erythrina alkaloid analogues, sultams)

Heterocyclic compounds, which contain rings with atoms of at least two different elements, form the structural basis for a vast number of pharmaceuticals. The reactive functional groups on this compound make it a valuable starting material for synthesizing more complex bioactive heterocycles.

Erythrina Alkaloid Analogues: The Erythrina alkaloids are a class of natural products known for their potent biological activities, including acting as antagonists at nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.netwikipedia.org These alkaloids possess a complex tetracyclic spiroamine structure. wikipedia.org Synthetic strategies for building the core erythrinane skeleton often involve multi-step sequences. nih.govresearchgate.netresearcher.life The this compound molecule represents a potential starting block for novel synthetic routes to analogues of these alkaloids. Its aldehyde group can participate in cyclization reactions, such as the Pictet-Spengler reaction, to form new rings, while the bromo-hydroxypyridine core could serve as a precursor to the D-ring of the alkaloid skeleton. researchgate.netnih.gov

Sultams: Sultams are cyclic sulfonamides, which are structural analogs of lactams (cyclic amides) found in many antibiotics. While no direct synthesis of sultams from this compound is reported, the general strategies for sultam synthesis often involve the reaction of a sulfonamide with a molecule containing electrophilic centers, such as an α-halo ketone. cdnsciencepub.comcdnsciencepub.com The aldehyde group of this compound could be transformed into a suitable functional group to participate in a domino reaction sequence, leading to novel sultam structures fused with a pyridine ring.

The versatility of the functional groups on this compound makes it a promising precursor for a wide range of heterocyclic systems, enabling the exploration of new chemical space in drug discovery.

Modulators of Biological Pathways (e.g., allosteric modulation, nAChR antagonists)

Beyond serving as a building block, the this compound scaffold itself has the potential to directly modulate biological pathways.

nAChR Antagonists: Nicotinic acetylcholine receptors (nAChRs) are important drug targets for a variety of neurological and psychiatric conditions. nih.gov Many known nAChR antagonists are natural products, including dihydro-β-erythroidine, which is a member of the Erythrina alkaloid family. researchgate.net Given that simplified analogues of Erythrina alkaloids have been designed as nAChR antagonists, the this compound scaffold is a promising starting point for developing novel antagonists. researchgate.net Key features for nAChR antagonism often include a cationic center and a hydrogen bond acceptor, which can be engineered from the pyridine nitrogen and other functional groups of the scaffold. frontiersin.org

Allosteric Modulation: Allosteric modulators are drugs that bind to a site on a receptor that is different from the primary (orthosteric) binding site. nih.gov This can lead to more subtle and potentially safer therapeutic effects. Allosteric modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to its natural ligand. nih.govnih.gov The development of PLP-analogs that act as allosteric inhibitors of PNPO demonstrates that this scaffold can function in this capacity. nih.gov The this compound structure, with its potential for multiple interaction points including hydrogen bonding, halogen bonding, and π-stacking, is well-suited for exploration as an allosteric modulator for various protein targets. nih.gov

Future Research Directions and Emerging Opportunities

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The development of efficient and environmentally benign synthetic routes to 3-Bromo-2-hydroxyisonicotinaldehyde is a fundamental prerequisite for unlocking its full potential. While the synthesis of related compounds, such as 3-bromo-2-hydroxypyridine (B31989) from 2-amino-3-bromopyridine (B76627), has been documented, specific, high-yield methodologies for the target aldehyde are not yet prevalent in the literature. Future research should prioritize the development of novel synthetic strategies.

Key Research Objectives:

Direct Oxidation and Formylation: Investigating the direct and selective oxidation of a precursor methyl group or the formylation of a suitable pyridine (B92270) derivative could offer a more atom-economical approach.

Microwave-Assisted and Flow Chemistry Synthesis: Exploring these modern techniques could lead to significantly reduced reaction times, improved yields, and enhanced safety profiles.

Biocatalytic Routes: The use of enzymes for the regioselective hydroxylation or oxidation of a bromo-picoline precursor would represent a significant advancement in sustainable synthesis.

Green Solvents and Catalysts: A focus on employing water, supercritical CO2, or biodegradable solvents, coupled with recoverable and reusable catalysts, will be crucial for aligning the synthesis with the principles of green chemistry.

A comparative table of potential synthetic starting materials is presented below.

| Starting Material | Potential Reaction Type | Key Advantages | Key Challenges |

| 3-Bromo-2-hydroxy-4-methylpyridine | Selective oxidation | Direct route to the aldehyde functionality. | Controlling the extent of oxidation to avoid carboxylic acid formation. |

| 3-Bromo-2-methoxypyridine | Lithiation followed by formylation | Established methodology for introducing aldehyde groups. | Requires anhydrous conditions and cryogenic temperatures. |

| 2,3-Dihalo-4-picoline | Sequential nucleophilic substitution and oxidation | Versatile starting material for introducing different functionalities. | Multi-step process with potential for side reactions. |

Expanded Scope of Catalytic Applications and Asymmetric Synthesis

The inherent functionalities of this compound make it an attractive candidate for applications in catalysis, particularly in the realm of asymmetric synthesis. The pyridine nitrogen and the phenolic hydroxyl group can act as effective coordination sites for metal centers, while the aldehyde provides a reactive handle for further transformations.

Potential Catalytic Roles:

Ligand Scaffold: The molecule could serve as a precursor for chiral ligands. The aldehyde can be readily converted into imines, amines, or alcohols, which can then be incorporated into more complex ligand architectures for asymmetric catalysis.

Organocatalysis: The pyridine moiety could act as a basic site and the hydroxyl group as a hydrogen bond donor, potentially enabling its use as an organocatalyst in reactions such as aldol (B89426) or Michael additions.

The development of chiral derivatives of this compound for asymmetric synthesis is a particularly promising avenue. For instance, the condensation of the aldehyde with a chiral amine could yield a Schiff base ligand capable of directing the stereochemical outcome of a metal-catalyzed reaction.

Advanced Characterization Techniques for Dynamic Processes

A thorough understanding of the structural and electronic properties of this compound is essential for its rational application. While standard techniques like NMR and mass spectrometry are fundamental, advanced characterization methods can provide deeper insights into its dynamic behavior.

Techniques for Deeper Understanding:

Variable Temperature NMR: This could be employed to study conformational dynamics and potential intramolecular hydrogen bonding between the hydroxyl and aldehyde groups.

2D NMR Techniques (NOESY, ROESY): These can elucidate through-space interactions and provide detailed information about the molecule's three-dimensional structure in solution.

Computational Modeling (DFT): Density Functional Theory calculations can predict spectroscopic properties, reaction mechanisms, and the energies of different conformational states, complementing experimental data.

X-ray Crystallography: Obtaining a single crystal structure would provide definitive information about its solid-state conformation and intermolecular interactions. The crystal structure of a related hydrazone derivative has been determined using a Bruker Smart CCD Area Detector, indicating the feasibility of such studies. sigmaaldrich.com

Structure-Based Design for Targeted Molecular Probes and Functional Materials

The pyridine ring system, coupled with the electron-donating hydroxyl group and the electron-withdrawing aldehyde group, forms a push-pull chromophore, suggesting potential applications in the design of molecular sensors and functional materials.

Emerging Opportunities:

Fluorescent Probes: Modification of the aldehyde group with specific recognition moieties could lead to the development of "turn-on" or "turn-off" fluorescent probes for detecting metal ions, anions, or biologically relevant small molecules. The synthesis of a fluorescent probe for peroxynitrite (ONOO⁻) from the related 3-bromo-2-hydroxybenzaldehyde (B158676) highlights the potential of this molecular scaffold in sensor design. sigmaaldrich.com

Non-linear Optical (NLO) Materials: The inherent charge transfer characteristics of the molecule make it a candidate for incorporation into materials with NLO properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the molecule to act as a ligand could be exploited in the synthesis of novel coordination polymers or MOFs with interesting structural and functional properties, such as gas storage or catalysis.

The table below outlines potential functional modifications and their target applications.

| Modification of Aldehyde | Resulting Functional Group | Potential Application |

| Condensation with a fluorophore-containing amine | Schiff Base | Ratiometric fluorescent sensor |

| Reduction to an alcohol | Hydroxymethyl group | Linker for polymer functionalization |

| Oxidation to a carboxylic acid | Carboxylic acid | Anchor group for surface modification |

Q & A

Q. How can researchers resolve contradictions in spectroscopic data for brominated hydroxy-aldehydes in complex matrices?

- Methodological Answer : Multi-dimensional NMR (e.g., HSQC, HMBC) and hyphenated techniques (LC-MS/MS) differentiate structural isomers. For instance, distinguishing this compound from regioisomers (e.g., 5-Bromo-2-hydroxyisonicotinaldehyde) requires cross-referencing with spectral libraries (e.g., Figure 1 in ) . Discrepancies in aromatic splitting patterns can be mitigated by deuterated solvent trials (DMSO-d6 vs. CDCl3) .

Q. What experimental designs optimize reactivity studies of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric/Electronic Analysis : The aldehyde and hydroxyl groups act as directing groups, influencing Suzuki-Miyaura coupling. Compare with 2-Bromo-4-fluoro-1-iodobenzene, where halogen positioning affects Pd-catalyzed coupling efficiency .

- Kinetic Studies : Monitor reaction progress via in-situ NMR or GC-MS to identify intermediates. For example, track bromide displacement in SNAr reactions using Knoevenagel adducts .

Q. How can mechanistic insights into nucleophilic substitution reactions be derived for brominated hydroxy-aldehydes?

- Methodological Answer : Isotopic labeling (e.g., D₂O exchange for hydroxyl protons) and computational modeling (DFT) clarify reaction pathways. For analogs like 4-Bromo-3-chlorophenol, Hammett plots correlate substituent effects with reaction rates . Competitive experiments (e.g., Br vs. Cl displacement in 2-Bromo-4-chlorophenylacetic acid) reveal electronic vs. steric dominance .

Key Notes

- Synthetic Caution : Brominated aldehydes are light-sensitive; store under inert atmosphere .

- Analytical Validation : Cross-check spectral data with fluorinated/brominated analogs (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.